Cas no 68892-41-1 (5'-O-DMT-N2-ibu-dG)

5'-O-DMT-N2-ibu-dG is a protected deoxyguanosine derivative widely used in oligonucleotide synthesis, particularly in solid-phase phosphoramidite chemistry. The 5'-O-DMT (4,4'-dimethoxytrityl) group provides reversible protection for the 5'-hydroxyl, enabling controlled chain elongation, while the N2-ibu (isobutyryl) moiety safeguards the exocyclic amine, preventing unwanted side reactions during synthesis. This modification ensures high coupling efficiency and minimizes depurination risks. The compound is characterized by its stability under standard synthetic conditions and compatibility with automated DNA synthesizers. Its precise protective group strategy allows for efficient deprotection post-synthesis, yielding high-purity oligonucleotides. This makes it a reliable choice for research and industrial applications requiring sequence-specific DNA constructs.
5'-O-DMT-N2-ibu-dG structure
5'-O-DMT-N2-ibu-dG structure
商品名:5'-O-DMT-N2-ibu-dG
CAS番号:68892-41-1
MF:C35H37N5O7
メガワット:639.6976
MDL:MFCD00010059
CID:58886
PubChem ID:24896092

5'-O-DMT-N2-ibu-dG 化学的及び物理的性質

名前と識別子

    • N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
    • 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine
    • IBU-DMT-DEOXYGUANOSINE
    • N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
    • 5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine
    • N2-Isobutyryl-5′-O-(4,4′-diMethoxytrityl)-2′-deoxyguanosine
    • iBu-DMT-dG
    • DMT-N-IB-DG
    • 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine
    • Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-
    • Guanosine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)-
    • KSC912C7F
    • RMQXDNUKLIDXOS-ZGIBFIJWSA-N
    • 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine
    • 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)
    • 5'-O-DMT-N2-ibu-dG
    • MFCD00010059
    • NS00036739
    • 5'-O-DMT-N2-Isobutyryl-2'-Deoxyguanosine
    • SCHEMBL2281663
    • DS-14582
    • DTXSID1074965
    • BP-58861
    • HY-W010702
    • CS-W011418
    • C35H37N5O7
    • PD131006
    • AKOS040758294
    • EINECS 272-615-4
    • N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine, ~98%
    • A836283
    • AKOS015837181
    • I0697
    • N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
    • N-(9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
    • AKOS015895625
    • 68892-41-1
    • 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine
    • N-{9-[(2R,4S,5R)-5-{[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]METHYL}-4-HYDROXYOXOLAN-2-YL]-6-OXO-1H-PURIN-2-YL}-2-METHYLPROPANAMIDE
    • MDL: MFCD00010059
    • インチ: 1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1
    • InChIKey: RMQXDNUKLIDXOS-ZGIBFIJWSA-N
    • ほほえんだ: O1[C@]([H])(C([H])([H])[C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])O[H])N1C([H])=NC2C(N([H])C(N([H])C(C([H])(C([H])([H])[H])C([H])([H])[H])=O)=NC1=2)=O

計算された属性

  • せいみつぶんしりょう: 639.26900
  • どういたいしつりょう: 639.26929854g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 9
  • 重原子数: 47
  • 回転可能化学結合数: 11
  • 複雑さ: 1080
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 146
  • 互変異性体の数: 22

じっけんとくせい

  • 色と性状: 白粉。
  • 密度みつど: 1.2353 (rough estimate)
  • ゆうかいてん: 155°C(dec.)(lit.)
  • ふってん: 671.92°C (rough estimate)
  • フラッシュポイント: No data available
  • 屈折率: 1.7500 (estimate)
  • PSA: 149.82000
  • LogP: 4.46140
  • ようかいせい: まだ確定していません。

5'-O-DMT-N2-ibu-dG セキュリティ情報

5'-O-DMT-N2-ibu-dG 税関データ

  • 税関コード:29349990

5'-O-DMT-N2-ibu-dG 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018306-1g
5'-O-DMT-N2-ibu-dG
68892-41-1 98%
1g
¥36 2023-09-08
Chemenu
CM191787-100g
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
68892-41-1 95%
100g
$560 2024-07-24
Ambeed
A135681-100g
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
68892-41-1 99%
100g
$467.0 2025-02-22
TRC
I780398-100mg
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
68892-41-1
100mg
75.00 2021-08-04
abcr
AB251561-100g
5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; .
68892-41-1 99%
100g
€614.80 2025-02-20
abcr
AB251561-100 g
5'-o-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; .
68892-41-1 99%
100g
€614.80 2023-06-22
abcr
AB251561-250 g
5'-o-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; .
68892-41-1 99%
250g
€1170.30 2023-06-22
TRC
I780398-50mg
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
68892-41-1
50mg
60.00 2021-08-04
TRC
I780398-10mg
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
68892-41-1
10mg
45.00 2021-08-04
abcr
AB251561-1 g
5'-o-Dimethoxytrityl-N-isobutyryl-deoxyguanosine, 99%; .
68892-41-1 99%
1g
€80.10 2023-06-22

5'-O-DMT-N2-ibu-dG 関連文献

5'-O-DMT-N2-ibu-dGに関する追加情報

Recent Advances in the Study of 5'-O-DMT-N2-ibu-dG and Its Chemical Properties

The compound 5'-O-DMT-N2-ibu-dG, with the CAS number 68892-41-1, has garnered significant attention in the field of chemical biology and pharmaceutical research. This modified deoxyguanosine derivative plays a crucial role in oligonucleotide synthesis, particularly in the development of therapeutic nucleic acids. Recent studies have focused on optimizing its synthesis, understanding its stability, and exploring its applications in drug discovery and development.

One of the key advancements in the study of 5'-O-DMT-N2-ibu-dG is the refinement of its synthetic pathways. Researchers have developed more efficient methods for introducing the isobutyryl (ibu) and dimethoxytrityl (DMT) protecting groups, which are essential for the compound's stability during oligonucleotide synthesis. These improvements have not only increased the yield but also reduced the formation of by-products, making the process more cost-effective and scalable for industrial applications.

In addition to synthetic improvements, recent research has delved into the compound's biochemical properties. Studies have shown that 5'-O-DMT-N2-ibu-dG exhibits enhanced resistance to nuclease degradation compared to its unmodified counterparts. This property is particularly valuable in the design of antisense oligonucleotides and siRNA therapeutics, where stability in biological environments is a critical factor for efficacy.

Another area of focus has been the application of 5'-O-DMT-N2-ibu-dG in the development of novel therapeutics. For instance, researchers have incorporated this modified nucleoside into oligonucleotides targeting specific mRNA sequences associated with genetic disorders. Preliminary results indicate that these modified oligonucleotides exhibit improved binding affinity and specificity, leading to enhanced therapeutic outcomes in preclinical models.

Furthermore, the compound's role in the emerging field of gene editing has been explored. By incorporating 5'-O-DMT-N2-ibu-dG into guide RNAs for CRISPR-Cas9 systems, scientists have observed increased stability and reduced off-target effects. This finding opens new avenues for precision medicine and the treatment of complex genetic diseases.

Despite these promising developments, challenges remain. The long-term safety and pharmacokinetic profiles of oligonucleotides containing 5'-O-DMT-N2-ibu-dG need further investigation. Additionally, the scalability of its synthesis for large-scale therapeutic production requires optimization to meet the growing demand for nucleic acid-based therapies.

In conclusion, the study of 5'-O-DMT-N2-ibu-dG (CAS: 68892-41-1) continues to be a vibrant area of research with significant implications for the pharmaceutical industry. Advances in its synthesis, stability, and therapeutic applications underscore its potential as a key building block in the development of next-generation nucleic acid therapeutics. Future research should focus on addressing the remaining challenges to fully realize its clinical potential.

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Amadis Chemical Company Limited
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